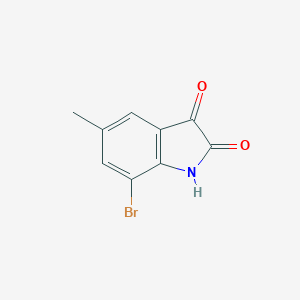

7-Bromo-5-methylindoline-2,3-dione

Description

The exact mass of the compound 7-Bromo-5-methyl-1H-indole-2,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDJRIGMWAQKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346371 | |

| Record name | 7-Bromo-5-methylindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108938-16-5 | |

| Record name | 7-Bromo-5-methylindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108938-16-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-5-methylindoline-2,3-dione: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 7-Bromo-5-methylindoline-2,3-dione, a substituted isatin derivative of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore detailed synthetic pathways, and illuminate its emerging potential in medicinal chemistry, substantiated by evidence from its bioactive derivatives.

Introduction: The Isatin Core and the Significance of Substitution

Isatin (1H-indole-2,3-dione) is a remarkable heterocyclic scaffold that has garnered immense attention in the field of medicinal chemistry.[1] Its unique structural features, including a vicinal dicarbonyl moiety and a reactive lactam function, provide a versatile platform for chemical modifications, leading to a diverse array of biologically active molecules.[1] The strategic placement of substituents on the isatin ring is a cornerstone of modern drug design, profoundly influencing the molecule's physicochemical properties and its interactions with biological targets.

The subject of this guide, this compound, also known as 7-Bromo-5-methylisatin, is a testament to this principle. The introduction of a bromine atom at the 7-position and a methyl group at the 5-position is a deliberate design choice aimed at modulating its electronic and steric properties, thereby enhancing its potential as a valuable intermediate and a pharmacologically active agent.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO₂ | [2] |

| Molecular Weight | 240.05 g/mol | [2] |

| CAS Number | 108938-16-5 | [2][] |

| Appearance | Red solid | [1] |

| IUPAC Name | 7-bromo-5-methyl-1H-indole-2,3-dione | |

| Synonyms | 7-Bromo-5-methylisatin | [2] |

Spectroscopic Data:

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following is a summary of the reported ¹H NMR data:

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.22 (s, 1H, NH), 7.65 (s, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 2.27 (s, 3H, CH₃).[1]

This spectral data is consistent with the assigned structure, showing the characteristic signals for the aromatic protons, the N-H proton of the isatin core, and the methyl group.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached through the well-established Sandmeyer isatin synthesis, followed by a regioselective bromination. This multi-step process offers a reliable pathway to obtain the desired product.[4][5][6]

Synthetic Strategy Overview

The overall synthetic workflow can be visualized as a two-stage process:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 5-Methylisatin via Sandmeyer Reaction

This stage involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid.[4][7]

Starting Material: 3-Bromo-5-methylaniline[8]

Step 1: Formation of the Isonitrosoacetanilide Intermediate

-

In a suitable reaction vessel, a solution of chloral hydrate and sodium sulfate in water is prepared.

-

3-Bromo-5-methylaniline is dissolved in water with the aid of concentrated hydrochloric acid.

-

A solution of hydroxylamine hydrochloride in water is prepared.

-

The aniline solution and the hydroxylamine solution are added to the chloral hydrate solution.

-

The mixture is heated, leading to the formation of a thick paste.

-

After heating for a sufficient time, the mixture is cooled and the solid intermediate is collected by filtration.

Step 2: Cyclization to 5-Bromo-7-methylisatin

-

The dried isonitrosoacetanilide intermediate is added portion-wise to pre-heated concentrated sulfuric acid, maintaining a specific temperature range to control the exothermic reaction.

-

The reaction mixture is then heated to complete the cyclization.

-

The mixture is carefully poured onto crushed ice to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

Stage 2: Bromination of 5-Methylisatin

This stage involves the electrophilic substitution of a bromine atom onto the isatin ring.[1]

-

5-Methylisatin is dissolved in a suitable solvent.

-

Bromine is added to the solution.

-

The reaction mixture is stirred at an appropriate temperature for a specified time.

-

Upon completion of the reaction, the mixture is worked up to isolate the crude product.

-

The crude this compound is then purified by recrystallization or column chromatography.

Note: The precise reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on laboratory-scale experiments to ensure the best possible yield and purity.

Chemical Reactivity and Synthetic Utility

The dicarbonyl group and the reactive N-H of the isatin core in this compound make it a versatile building block for the synthesis of more complex heterocyclic systems. The C3-carbonyl group is particularly susceptible to nucleophilic attack, allowing for a wide range of derivatization reactions.

Caption: Key reactions of this compound.

These reactions open up avenues for the synthesis of a diverse library of compounds with potential applications in drug discovery and materials science.

Biological Significance and Therapeutic Potential

While direct biological studies on this compound are not extensively reported, compelling evidence from its derivatives strongly suggests its potential as a privileged scaffold in the development of novel therapeutic agents, particularly in the realm of oncology.

Anticancer Activity of Derivatives

Several studies have highlighted the potent anticancer activity of derivatives synthesized from substituted isatins, including those with bromo and methyl substitutions.

-

A study on isatin-based pyrazoline and thiazolidine conjugates demonstrated that a 5-bromoisatin derivative exhibited significant anticancer activity against leukemia cell lines.[9]

-

Research into isatin-derivatives as anticancer compounds has shown that (Z)-5(5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, a direct derivative of the title compound, acts as a CARP-1 Functional Mimetic and displays good inhibitory activity against various cancer cell lines.[10][11]

-

The incorporation of halogen atoms, such as bromine, at the C-5, C-6, or C-7 positions of the isatin core has been shown to improve its anticancer activity.[10][11]

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer effects of isatin derivatives are often attributed to their ability to inhibit key enzymes involved in cell cycle regulation and proliferation.

-

Kinase Inhibition: Isatin derivatives have been identified as inhibitors of crucial protein kinases such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[12][13][14] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

-

Induction of Apoptosis: Certain substituted isatins have been shown to induce programmed cell death in cancer cells, a key mechanism for eliminating malignant cells.[12]

The following diagram illustrates the potential role of 7-Bromo-5-methylisatin derivatives in cancer therapy:

Caption: Postulated mechanism of anticancer action for derivatives.

Conclusion and Future Perspectives

This compound is a strategically designed isatin derivative with significant potential as a building block in synthetic and medicinal chemistry. While direct biological data on the parent compound is limited, the potent anticancer activities of its derivatives underscore the importance of this scaffold. The synthetic routes outlined in this guide provide a solid foundation for its preparation and further derivatization.

Future research should focus on a more comprehensive biological evaluation of this compound itself to fully elucidate its pharmacological profile. Furthermore, the synthesis and screening of a broader library of its derivatives are warranted to explore its full therapeutic potential against a range of diseases, including various cancers and potentially other indications where isatin-based compounds have shown promise. The insights provided in this guide aim to empower researchers to unlock the full potential of this intriguing molecule.

References

Sources

- 1. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 108938-16-5|7-Bromo-5-methylisatin|BLD Pharm [bldpharm.com]

- 4. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 6. biomedres.us [biomedres.us]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 11. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]

An In-depth Technical Guide to 7-Bromo-5-methylisatin: A Key Intermediate in Medicinal Chemistry

Introduction: The Strategic Importance of Substituted Isatins

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, a core structure that is recurrently found in compounds with a wide array of biological activities.[1][2] These activities span from anticancer and antimicrobial to anticonvulsant and antiviral properties.[3][4][5] The versatility of the isatin core lies in its reactive carbonyl groups at the C2 and C3 positions and the susceptibility of its aromatic ring to substitution, allowing for extensive chemical modification to fine-tune pharmacological profiles.[6][7]

Among the vast library of isatin derivatives, 7-Bromo-5-methylisatin has emerged as a particularly valuable building block. The strategic placement of a methyl group at the C5 position and a bromine atom at the C7 position significantly influences the molecule's electronic properties and lipophilicity. Halogenation, in particular, is known to enhance the biological potency of many isatin-based compounds.[8][9] This guide provides an in-depth technical overview of 7-Bromo-5-methylisatin, covering its chemical structure, physicochemical properties, a validated synthesis protocol, and its applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

7-Bromo-5-methylisatin is an organic compound featuring the characteristic indole-2,3-dione core. The bromine atom at position 7 and the methyl group at position 5 are key modifications that distinguish its reactivity and biological interactions from the parent isatin molecule.

Table 1: Physicochemical and Structural Data for 7-Bromo-5-methylisatin

| Property | Value | Source(s) |

| IUPAC Name | 7-Bromo-5-methyl-1H-indole-2,3-dione | N/A |

| Synonyms | 5-methyl-7-bromoisatin | N/A |

| CAS Number | 108938-16-5 | [10] |

| Molecular Formula | C₉H₆BrNO₂ | [11] |

| Molecular Weight | 240.05 g/mol | [11] |

| Appearance | Red to Orange Solid/Powder | [7][12] |

| Melting Point | Data not consistently available; >300 °C reported for related compounds | [13] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like DMSO and DMF. | [2][14] |

| SMILES Code | O=C1NC2=C(C=C(C)C=C2Br)C1=O | [10] |

Synthesis Protocol: A Modified Sandmeyer Approach

The most established and versatile method for synthesizing isatins is the Sandmeyer isatin synthesis.[15][16] This reaction involves the condensation of an aniline with chloral hydrate and hydroxylamine, followed by an acid-catalyzed cyclization.[1][3] For 7-Bromo-5-methylisatin, the starting material is 2-bromo-4-methylaniline.

The causality behind this multi-step process is crucial. The initial reaction forms an isonitrosoacetanilide intermediate. The subsequent treatment with a strong acid, typically concentrated sulfuric acid or methanesulfonic acid, is the critical cyclization step.[15] The acid protonates the oxime, facilitating a dehydration and electrophilic attack on the aromatic ring to form the five-membered lactam ring of the isatin core. The use of methanesulfonic acid can be advantageous for substrates with poor solubility in sulfuric acid.[15]

Step-by-Step Experimental Protocol

Step 1: Formation of Isonitroso-(2-bromo-4-methyl)acetanilide

-

In a 2 L round-bottomed flask, dissolve chloral hydrate (0.54 mol) in 1.2 L of water.

-

Add crystallized sodium sulfate (1300 g) to the solution and stir until dissolved.

-

In a separate beaker, prepare a solution of 2-bromo-4-methylaniline (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol) to ensure the aniline is fully protonated and dissolved.

-

Add the aniline hydrochloride solution to the main reaction flask.

-

Prepare a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water and add it to the reaction mixture.

-

Heat the mixture using a heating mantle and bring it to a gentle boil. The solution will turn cloudy as the isonitrosoacetanilide intermediate precipitates. Continue heating for 10-15 minutes to ensure complete reaction.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air-dry. This crude product is typically used directly in the next step without further purification.

Step 2: Cyclization to 7-Bromo-5-methylisatin

-

Carefully warm concentrated sulfuric acid (approx. 300-350 mL) to 50 °C in a 1 L flask equipped with a mechanical stirrer. (Caution: Strong acid, handle with appropriate personal protective equipment).

-

Slowly add the dried isonitroso-(2-bromo-4-methyl)acetanilide from Step 1 in small portions. The rate of addition should be controlled to maintain the reaction temperature between 60-70 °C. Use an ice bath for external cooling as needed.[17]

-

After the addition is complete, heat the dark-colored solution to 80 °C and maintain this temperature for 10 minutes to drive the cyclization to completion.[17]

-

Carefully and slowly pour the hot reaction mixture onto a large volume of crushed ice (approx. 2-3 kg) with vigorous stirring.

-

The 7-Bromo-5-methylisatin will precipitate as a solid. Allow the ice to melt completely.

-

Collect the crude product by vacuum filtration and wash extensively with cold water until the filtrate is neutral.

-

Recrystallize the crude solid from a suitable solvent, such as glacial acetic acid or ethanol, to yield the purified 7-Bromo-5-methylisatin.

Synthesis Workflow Diagram

Caption: Workflow for the Sandmeyer synthesis of 7-Bromo-5-methylisatin.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the N-H proton (typically downfield, ~11 ppm), two singlets in the aromatic region for the protons at C4 and C6, and a singlet for the methyl protons (~2.3 ppm).[12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will feature two distinct carbonyl carbon signals for C2 and C3 (~184 ppm and ~160 ppm, respectively).[12] Signals for the aromatic carbons will appear in the typical range, with the carbons attached to bromine and nitrogen being significantly shifted. The methyl carbon will appear upfield (~15-20 ppm).[12]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands will include N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and two strong, characteristic C=O stretching bands for the dicarbonyl system.[14]

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 239 and a characteristic [M+2]⁺ peak at m/z 241 of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Applications in Research and Drug Development

7-Bromo-5-methylisatin is not typically an end-product but rather a versatile intermediate for synthesizing more complex, biologically active molecules. Its value lies in the reactivity of its C3 carbonyl group and the potential for further modification at the N1 nitrogen or through cross-coupling reactions at the C7 bromine.

Precursor for Kinase Inhibitors

A significant application of substituted isatins is in the development of kinase inhibitors for cancer therapy.[20][21] Many kinases are dysregulated in cancer cells, and isatin-based compounds have been shown to effectively bind to the ATP-binding pocket of kinases like cyclin-dependent kinase 2 (CDK2).[20][21] The isatin scaffold acts as a hydrogen bond donor and acceptor, mimicking the hinge-binding motif of ATP. Derivatives of 7-Bromo-5-methylisatin can be synthesized to explore structure-activity relationships (SAR) and optimize potency and selectivity. For instance, condensation of the C3-carbonyl with various hydrazides or amines can generate a library of compounds for screening.[22]

Synthesis of Bioactive Heterocycles

The isatin core can be used to construct other important heterocyclic systems. For example, it is a key precursor for the synthesis of tryptanthrin and its derivatives.[13] Tryptanthrin is a natural alkaloid with potent biological activities, including antitubercular and anticancer properties. The synthesis can involve a copper-catalyzed coupling reaction where 7-Bromo-5-methylisatin is a crucial reactant.[13]

Diagram of Application in Synthesis

Caption: Synthetic utility of 7-Bromo-5-methylisatin as a versatile precursor.

Conclusion

7-Bromo-5-methylisatin is a high-value synthetic intermediate that provides a robust platform for the discovery and development of novel therapeutic agents. Its well-defined synthesis via the Sandmeyer reaction makes it accessible for laboratory-scale and larger-scale production. The strategic placement of the bromo and methyl substituents provides medicinal chemists with critical handles for molecular modification, enabling the systematic exploration of structure-activity relationships. As research into kinase inhibitors and other complex heterocyclic compounds continues to expand, the demand for and applications of 7-Bromo-5-methylisatin are poised to grow, solidifying its role as a key building block in the landscape of modern drug discovery.

References

-

Da Settimo, F., & Marini, A. M. (2008). Synthesis of Substituted Isatins. Molecules, 13(4), 891–903. Available at: [Link]

-

Name Reaction. (n.d.). Sandmeyer Isatin Synthesis. Name Reaction. Available at: [Link]

-

Al-Ostath, A., & El-Faham, A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 108-121. Available at: [Link]

-

Singh, U. P., & Bhat, H. R. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 28-36. Available at: [Link]

-

Özdemir, Z., & Kandemirli, F. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 9(4), 1935-1954. Available at: [Link]

-

Royal Society of Chemistry. (2022). Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Biological activities of isatin and its derivatives. Acta pharmaceutica (Zagreb, Croatia), 55(1), 27–46. Available at: [Link]

-

Ferreira, L. G., et al. (2020). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 8, 591. Available at: [Link]

-

Nguyen, B. (2022). Synthesis of Substituted Isatins as Potential Antibacterials. CSUSB ScholarWorks. Available at: [Link]

-

Liu, Y., et al. (2020). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules, 25(19), 4566. Available at: [Link]

-

Soares, M. A., et al. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry, 219, 113429. Available at: [Link]

-

Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1, 67-71. Available at: [Link]

-

Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. Available at: [Link]

-

Jarząb, M., et al. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 29(4), 793. Available at: [Link]

-

ResearchGate. (2005). Biological activities of isatin and its derivatives. ResearchGate. Available at: [Link]

-

Sravani, G. S., et al. (2016). An Endogenous Heterocyclic Compound Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 107-113. Available at: [Link]10].pdf

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-5-methylisatin. PubChem Compound Database. Available at: [Link]

-

MDPI. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. Available at: [Link]

-

AuteK. (n.d.). 5-Methylisatin: A Vital Component for Medicinal Chemistry & Pharmaceutical R&D. AuteK. Available at: [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. benchchem.com [benchchem.com]

- 3. journals.irapa.org [journals.irapa.org]

- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dspace.uevora.pt [dspace.uevora.pt]

- 7. nbinno.com [nbinno.com]

- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 9. rjpbcs.com [rjpbcs.com]

- 10. 108938-16-5|7-Bromo-5-methylisatin|BLD Pharm [bldpharm.com]

- 11. 4-Bromo-5-methylisatin | C9H6BrNO2 | CID 611204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biomedres.us [biomedres.us]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. journals.umz.ac.ir [journals.umz.ac.ir]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-methylisatin (CAS Number: 108938-16-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-5-methylisatin (CAS No. 108938-16-5), a substituted isatin derivative of significant interest in medicinal chemistry and drug discovery. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from structurally related analogs, and outlines robust experimental protocols for its characterization. The following sections detail the compound's identity, predicted physicochemical characteristics, plausible synthetic pathways, and appropriate analytical methodologies for its comprehensive evaluation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel isatin-based compounds.

Compound Identification and Structure

7-Bromo-5-methylisatin, also known as 7-bromo-5-methyl-1H-indole-2,3-dione, belongs to the isatin family of compounds, which are recognized as privileged scaffolds in drug development due to their wide range of biological activities. The core structure consists of an indole nucleus with ketone groups at positions 2 and 3. In this derivative, the aromatic ring is substituted with a bromine atom at the 7-position and a methyl group at the 5-position.

| Identifier | Value |

| CAS Number | 108938-16-5 |

| Chemical Name | 7-Bromo-5-methylisatin |

| Synonyms | 7-bromo-5-methyl-1H-indole-2,3-dione, 7-Bromo-5-methylindoline-2,3-dione |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)C(=O)N2Br |

| InChI Key | InChIKey=YQGFFFNWJXXHSO-UHFFFAOYSA-N |

Physicochemical Properties: An Analysis Based on Analogs

| Property | Predicted Value/Characteristic | Rationale based on Analogs |

| Melting Point (°C) | Likely >200 (with decomposition) | 5-Bromo-7-methyl-1H-indole-2,3-dione has a reported melting point of 262 °C (decomposition). The structural similarity suggests a high melting point for the target compound. |

| Boiling Point (°C) | Not available (likely decomposes) | High molecular weight and polar functional groups suggest decomposition at elevated temperatures before boiling. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | 5-Methylisatin is soluble in methanol and a chloroform/ethanol mixture. The presence of the polar isatin core supports solubility in polar organic solvents. |

| pKa | Estimated acidic pKa ~10-11 | The N-H proton of the isatin ring is weakly acidic. The exact value will be influenced by the electron-withdrawing bromine and electron-donating methyl group. |

| LogP | Estimated ~1.5-2.5 | The presence of a bromine atom will increase lipophilicity compared to 5-methylisatin. This is a crucial parameter for predicting membrane permeability. |

Synthesis and Purification

While a specific, detailed synthesis for 7-Bromo-5-methylisatin is not widely published, a plausible and efficient route can be designed based on established isatin chemistry. A common strategy involves the direct halogenation of a substituted isatin precursor.

Proposed Synthetic Pathway: Electrophilic Bromination of 5-Methylisatin

A logical approach to the synthesis of 7-Bromo-5-methylisatin is the regioselective bromination of 5-methylisatin. The isatin ring is activated towards electrophilic substitution, and the directing effects of the existing substituents will influence the position of bromination.

Caption: Proposed synthesis of 7-Bromo-5-methylisatin.

Step-by-Step Experimental Protocol

-

Dissolution: Dissolve 5-methylisatin in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Slowly add a solution of bromine in acetic acid dropwise to the stirred solution of 5-methylisatin at room temperature. The reaction should be monitored for color change.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 7-Bromo-5-methylisatin. The following techniques are recommended, with expected spectral features based on the analysis of 7-methylisatin.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The aromatic protons will exhibit splitting patterns consistent with their substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons in the downfield region, along with signals for the aromatic carbons and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functional groups, typically in the range of 1700-1750 cm⁻¹. The N-H stretching vibration will appear as a broader band around 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Caption: Analytical workflow for 7-Bromo-5-methylisatin.

Safety and Handling

Based on the GHS information for related isatin compounds, 7-Bromo-5-methylisatin should be handled with care. It is classified as harmful if swallowed (H302).[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

7-Bromo-5-methylisatin is a valuable compound for further investigation in drug discovery and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. The outlined protocols and predicted properties will aid researchers in their efforts to explore the therapeutic potential of this and other novel isatin derivatives.

References

Sources

The Multifaceted Therapeutic Potential of Substituted Isatin Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships of substituted isatin derivatives. We will delve into their significant anticancer, antimicrobial, antiviral, and anticonvulsant properties, exploring the underlying mechanisms of action that make this class of compounds a continuing source of promising therapeutic leads.

Introduction: The Enduring Appeal of the Isatin Scaffold

First isolated in 1840, isatin is a naturally occurring compound found in various plants, marine animals, and even as a metabolic product in humans.[5][6] Its synthetic versatility, stemming from the reactive carbonyl groups at the C2 and C3 positions and the amenable N1 position, allows for the generation of a vast library of structurally diverse derivatives.[2][3][7] This chemical tractability has been a key driver in the exploration of isatin-based compounds for a wide array of therapeutic applications.[2][3][8] The U.S. FDA approval of sunitinib malate, an isatin-based kinase inhibitor for treating renal cell carcinoma and gastrointestinal stromal tumors, underscores the clinical relevance and therapeutic potential of this scaffold.[2][3]

Diverse Biological Activities of Substituted Isatin Derivatives

The isatin core can be strategically modified to yield derivatives with a broad spectrum of biological activities. This section will explore the most prominent of these, with a focus on the mechanistic insights that guide rational drug design.

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3][5][9]

Mechanisms of Anticancer Action:

-

Kinase Inhibition: A primary mechanism of action for many anticancer isatin derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][3][10]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Several isatin derivatives have been shown to be potent inhibitors of VEGFR-2, thereby impeding tumor growth.[1][11]

-

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is essential for cell cycle progression. Isatin-based compounds have been designed as CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[1][12]

-

Other Kinase Targets: Other kinases targeted by isatin derivatives include Epidermal Growth Factor Receptor (EGFR) and STAT-3, further highlighting the broad potential of this scaffold in oncology.[1]

-

-

Caspase Activation and Apoptosis Induction: Many isatin derivatives induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, a family of proteases that execute the apoptotic process.[1] This is often mediated through the mitochondrial pathway.[1]

-

Tubulin Polymerization Inhibition: Some isatin-coumarin hybrids have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division, leading to mitotic arrest and cell death.[1]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin ring.

-

Substitution at N1: Modifications at the N1 position with various alkyl or aryl groups can significantly influence cytotoxicity.

-

Substitution at C5: The introduction of electron-withdrawing groups like halogens (e.g., bromine, chlorine) at the C5 position has been shown to enhance anticancer activity.[13]

-

Derivatization at C3: The C3 carbonyl group is a common site for derivatization to form Schiff bases, hydrazones, and thiosemicarbazones, which often exhibit potent cytotoxic effects.[5] For instance, isatin-hydrazones with halogen substituents at the 2,6-position of the C-ring have shown excellent activity against breast cancer cell lines.[13]

Antimicrobial Activity

With the rise of antimicrobial resistance, the need for novel antibacterial and antifungal agents is urgent. Isatin derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[14][15][16]

Mechanisms of Antimicrobial Action:

The precise mechanisms are still under investigation for many derivatives, but potential modes of action include:

-

Inhibition of Bacterial Cell Wall Synthesis: Some derivatives are proposed to interfere with the synthesis of the bacterial cell wall.[14]

-

Inhibition of Bacterial Cell Fusion: Another suggested mechanism is the inhibition of bacterial cell fusion processes.[14]

Spectrum of Activity:

-

Gram-Positive Bacteria: Isatin derivatives have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[14][17]

-

Gram-Negative Bacteria: Activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae has also been reported.[14][17]

-

Fungi: Antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger has been observed in several studies.[15][17]

SAR Insights:

-

Substitutions at the C5 position of the isatin ring with halogens (chlorine, bromine, or fluorine) have been shown to produce more active antimicrobial compounds.[15]

-

The introduction of a 1H-1,2,3-triazole ring in isatin-ferrocene conjugates significantly improved their activity against Trichomonas vaginalis.[18]

Antiviral Activity

Isatin derivatives have a long history in antiviral research, with methisazone, an isatin thiosemicarbazone, being one of the first synthetic antiviral drugs.[19] They exhibit broad-spectrum antiviral properties against a variety of DNA and RNA viruses.[20][21][22]

Mechanisms of Antiviral Action:

-

Inhibition of Viral Replication: Many isatin derivatives inhibit the replication of viruses. For example, some derivatives have been shown to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme.[21]

-

Inhibition of Viral Protein Synthesis: Certain thiosemicarbazone derivatives of isatin have been found to inhibit the synthesis of viral structural proteins.[21]

-

Induction of Host Cell Defense Mechanisms: A novel mechanism was identified for an isatin derivative against coxsackievirus B3 (CVB3), where it promotes host cell survival through a PERK/Nrf2-dependent ER stress pathway, which in turn suppresses the cap-independent translation required by the virus.[23]

Spectrum of Activity:

-

HIV: Various isatin derivatives, including thiosemicarbazones and Mannich bases, have demonstrated anti-HIV activity.[21]

-

HCV and SARS-CoV: Some novel isatin derivatives have shown inhibitory activity against Hepatitis C virus (HCV) RNA synthesis and the replication of SARS-CoV.[19]

-

Other Viruses: Isatin derivatives have also been reported to be active against vaccinia, cowpox, and herpes simplex viruses.[23]

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Isatin derivatives have shown significant promise as anticonvulsant agents.[24][25][26][27]

Mechanisms of Anticonvulsant Action:

-

Modulation of GABA Levels: Some isatin derivatives that exhibit anticonvulsant effects have been shown to significantly increase the levels of the inhibitory neurotransmitter GABA in the brain.[26]

In Vivo Evaluation:

The anticonvulsant activity of isatin derivatives is typically evaluated in rodent models using two primary tests:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[24][25][28]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for compounds that may be effective against absence seizures.[24][28]

SAR Insights:

-

Schiff bases of N-methyl and N-acetyl isatin derivatives have been synthesized and screened for anticonvulsant activity.[24][25]

-

One particular compound, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin, exhibited potent anticonvulsant activity in both MES and scPTZ tests, with a better safety profile than some standard drugs.[24][25]

Experimental Design and Protocols

This section provides a guide to the key experimental procedures for the synthesis and biological evaluation of substituted isatin derivatives.

General Synthesis of Substituted Isatin Derivatives

The Sandmeyer isatin synthesis is a classical and widely used method for preparing isatins.[29]

Protocol: Sandmeyer Isatin Synthesis

-

Preparation of the Oximinoacetanilide Intermediate:

-

A mixture of an appropriately substituted aniline, chloral hydrate, and hydroxylamine hydrochloride is heated in an aqueous solution of sodium sulfate and hydrochloric acid.

-

The reaction proceeds through the formation of a glyoxamide which then reacts with hydroxylamine to yield the oximinoacetanilide.

-

-

Cyclization to Isatin:

Synthesis of N-Substituted Isatin Derivatives:

N-alkylation or N-arylation can be achieved by reacting the parent isatin with an appropriate haloalkane or aryl halide in the presence of a base like potassium carbonate in a solvent such as DMF.[30]

Synthesis of C3-Substituted Isatin Derivatives (Schiff Bases):

Schiff bases are readily prepared by the condensation reaction of an isatin derivative with a primary amine.

-

Equimolar amounts of the 5-substituted N-methyl/N-acetyl isatin and the desired aromatic amine are dissolved in absolute ethanol.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for a specified period.

-

The resulting Schiff base product is then isolated, typically by filtration and recrystallization.[24]

In Vitro Cytotoxicity and Anticancer Activity Assessment

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[31][32]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[33]

-

Compound Treatment: Treat the cells with various concentrations of the isatin derivatives for a specified duration (e.g., 72 hours).[33]

-

MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[32][33]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[33]

-

Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength between 500 and 600 nm.[32] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity Screening

Protocol: Disk Diffusion Method

The disk diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.

-

Disk Application: Impregnate sterile paper discs with a known concentration of the isatin derivative and place them on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[34]

In Vivo Anticonvulsant Activity Screening

Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Models in Mice

These are standard, clinically validated models for the initial screening of anticonvulsant drugs.[28][35]

-

Animal Preparation: Use healthy adult mice, acclimatized to the laboratory conditions.

-

Compound Administration: Administer the isatin derivative intraperitoneally at various doses (e.g., 30, 100, 300 mg/kg).[24]

-

Induction of Seizures:

-

MES Test: At a predetermined time after drug administration, induce seizures by applying an electrical stimulus through corneal or ear electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.[36]

-

scPTZ Test: Administer a convulsant dose of pentylenetetrazole subcutaneously. The endpoint is the failure to observe a five-second clonic seizure within a specified time frame.[36]

-

-

Neurotoxicity Assessment: Evaluate for any acute neurological deficits using tests like the rotarod test to determine the therapeutic index.[27]

Visualizing Mechanisms and Workflows

Signaling Pathways in Anticancer Activity

Caption: Key anticancer mechanisms of substituted isatin derivatives.

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Substituted isatin derivatives represent a highly versatile and valuable scaffold in drug discovery, with a proven track record of yielding compounds with potent and diverse biological activities. The ease of synthesis and the potential for multi-target activity make them particularly attractive for addressing complex diseases like cancer and infectious diseases. Future research should focus on the development of more selective and potent derivatives through computational modeling and high-throughput screening. Furthermore, exploring novel delivery systems and combination therapies could enhance the therapeutic efficacy of isatin-based compounds and pave the way for their successful clinical translation.

References

-

Al-Halfawy, A. M., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Molecules, 27(3), 737. [Link]

-

Sriram, D., et al. (2005). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 67(6), 739-741. [Link]

-

Verma, M., et al. (2004). Anticonvulsant activity of Schiff bases of isatin derivatives. Acta Pharmaceutica, 54(1), 49-56. [Link]

-

El-Malah, A. A., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. [Link]

-

Lahtela-Kakkonen, M., et al. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 30(14), 6789. [Link]

-

Al-Halfawy, A. M., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Molecules, 27(3), 737. [Link]

-

Verma, M., et al. (2004). Anticonvulsant activity of Schiff bases of isatin derivatives. Acta Pharmaceutica, 54(1), 49-56. [Link]

-

Lee, Y., et al. (2017). Antiviral Activity of an Isatin Derivative via Induction of PERK-Nrf2-Mediated Suppression of Cap-Independent Translation. ACS Infectious Diseases, 3(10), 753-764. [Link]

-

Rani, P. J., et al. (2014). Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA. American Journal of Pharmacological Sciences, 2(1), 1-5. [Link]

-

Vine, K. L., et al. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. [Link]

-

de Paiva, F. C., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 624413. [Link]

-

Jamwal, A. (2025). From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. ResearchGate. [Link]

-

Fathollahi, Y., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 419-428. [Link]

-

White, H. S. (2018). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 143, 100-106. [Link]

-

ResearchGate. (n.d.). A summary of the cytotoxic structure-activity relationship of isatin derivatives. [Link]

-

Kumar, S., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. ACS Omega, 8(20), 17947-17957. [Link]

-

Skropeta, D. (2025). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. ResearchGate. [Link]

-

Vine, K. L., et al. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. [Link]

-

Kumar, A., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 16995-17013. [Link]

-

American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025. [Link]

-

ResearchGate. (n.d.). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. [Link]

-

Kumar, R., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 7(82), 52239-52267. [Link]

-

Liu, J., et al. (2017). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules, 22(11), 1957. [Link]

-

Ambrósio, A. F., et al. (2014). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsia, 55(10), 1543-1558. [Link]

-

Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Bari, S. B., et al. (2007). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. Iranian Journal of Pharmaceutical Research, 6(4), 279-283. [Link]

-

ResearchGate. (n.d.). Isatin derivatives as anticonvulsant activity. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of synthesized isatin derivatives. [Link]

-

Kumar, K., et al. (2018). Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjugates. ACS Omega, 3(6), 6335-6346. [Link]

-

Singh, A., et al. (2023). Isatin Derivatives: A Frontier in Antimicrobial Agents. Current Drug Discovery Technologies, 20(4), 1-2. [Link]

-

ResearchGate. (n.d.). Isatin analogues with tyrosine kinase inhibitory activity and anti-leishmanial activity. [Link]

-

ResearchGate. (n.d.). Schematic depiction of the typical screening for novel antimicrobial... [Link]

-

Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]

-

Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. [Link]

-

Lahtela-Kakkonen, M., et al. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 30(14), 6789. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) analysis of compounds 4a–k. [Link]

-

Kumar, A., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 16995-17013. [Link]

-

ResearchGate. (n.d.). Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. [Link]

-

Wujec, M., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Molecules, 27(15), 4697. [Link]

-

Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 205-212. [Link]

-

Hutchings, M. I., et al. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 8(4), 220. [Link]

-

Li, Y., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Bioinformatics, 21(1), 362. [Link]

-

Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. [Link]

-

Surendra, V., & Singh, S. (2023). In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. World Journal of Pharmaceutical Research, 12(15), 1128-1142. [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted isatin derivatives. [Link]

-

protocols.io. (2023). MTT Assay protocol. [Link]

Sources

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. eurekaselect.com [eurekaselect.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. hrcak.srce.hr [hrcak.srce.hr]

- 25. Anticonvulsant activity of Schiff bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. sciepub.com [sciepub.com]

- 27. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 33. MTT (Assay protocol [protocols.io]

- 34. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 36. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]

Introduction: The Isatin Scaffold as a Privileged Pharmacophore

An In-Depth Technical Guide on the Postulated Mechanism of Action for 7-Bromo-5-methylindoline-2,3-dione

This compound belongs to the isatin (1H-indole-2,3-dione) class of heterocyclic compounds. While direct, comprehensive studies elucidating the specific mechanism of action for this compound are not extensively documented in publicly available literature, the isatin core is a well-established "privileged scaffold" in medicinal chemistry. This guide synthesizes information from structurally related analogues to postulate potential mechanisms of action and provides a framework for their experimental validation. The strategic placement of a bromine atom at the 7-position and a methyl group at the 5-position is a deliberate chemical design intended to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity and target specificity.[1]

Postulated Mechanisms of Action Based on Structural Analogs

The indoline-2,3-dione scaffold is known to interact with a wide range of biological targets, primarily through enzyme inhibition. The following sections explore potential mechanisms for this compound based on the activities of its structural congeners.

Kinase Inhibition: Targeting Cellular Signaling Pathways

A prominent mechanism of action for many isatin derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of cancer, making them important therapeutic targets.

Causality of Inhibition: The isatin core can act as a scaffold that mimics the hydrogen bonding pattern of ATP, the natural substrate for kinases, within the enzyme's active site. Substituents on the indole ring, such as the bromo and methyl groups, play a critical role in establishing specific interactions with the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Supporting Evidence from Analogs: Derivatives of 5-bromoindolin-2-one have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have shown potent anticancer activity against breast cancer (MCF-7) cells, with IC₅₀ values as low as 2.93 µM.[2] The most active of these compounds also exhibited direct VEGFR-2 inhibition with an IC₅₀ of 0.503 µM.[2] This suggests that this compound could potentially function as an anti-angiogenic agent by targeting kinases like VEGFR-2.

Hypothetical Signaling Pathway Inhibition:

Caption: Postulated inhibition of the VEGFR-2 signaling pathway by this compound.

Inhibition of Carboxylesterases (CE)

Carboxylesterases are enzymes involved in the detoxification of xenobiotics and the metabolism of numerous ester-containing drugs.[3][4] Isatins have been identified as potent and specific inhibitors of these enzymes.

Causality of Inhibition: The inhibitory potency of isatins against CEs is strongly correlated with their hydrophobicity.[3][4] The electrophilic C3-carbonyl group of the isatin core is thought to be crucial for interacting with the active site of the enzyme. The bromo and methyl substituents on this compound would increase its lipophilicity, potentially enhancing its affinity for the hydrophobic active sites of CEs. Biochemical and kinetic studies have shown that isatins with higher calculated logP (clogP) values (a measure of hydrophobicity) often exhibit Ki values in the nanomolar range.[3][4]

Supporting Evidence from Analogs: Studies on a range of isatin analogs have demonstrated that those with hydrophobic groups attached at various positions can act as potent and specific CE inhibitors.[3][4] While specific data for the 7-bromo-5-methyl substitution pattern is unavailable, the general principle of hydrophobicity driving potency is well-established for this class of compounds.

Dual Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

Inflammation is a complex process involving multiple enzymatic pathways. A promising strategy in developing anti-inflammatory drugs is the simultaneous targeting of multiple key enzymes. The indoline-2,3-dione scaffold has been successfully utilized to create dual inhibitors of 5-LOX and sEH, two enzymes pivotal in the inflammatory cascade.

Causality of Inhibition: The design of these dual inhibitors often involves modifying the isatin core to incorporate structural features known to bind to the active sites of both enzymes. For example, the presence of a urea group has been identified as important for potent sEH inhibition, while the core indoline structure contributes to 5-LOX inhibition.[5]

Supporting Evidence from Analogs: A study focused on indoline-based compounds identified derivatives that potently inhibited both 5-LOX and sEH.[5] For example, certain compounds showed IC₅₀ values of 0.18 µM for 5-LOX and 61 nM for sEH.[5] This demonstrates the versatility of the indoline-2,3-dione scaffold in designing multi-target ligands. While this compound itself lacks the specific functionalities of these optimized dual inhibitors, its core structure suggests a potential, albeit likely weaker, interaction with these targets.

Quantitative Data from Structurally Related Compounds

The following table summarizes the inhibitory activities of various indoline-2,3-dione derivatives against different biological targets, providing a reference for the potential potency of this compound.

| Compound Class | Target | IC₅₀ Value | Reference |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative | VEGFR-2 | 0.503 µM | [2] |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative | MCF-7 Cells | 2.93 µM | [2] |

| Indoline-based dual inhibitor | 5-LOX | 0.18 µM | [5] |

| Indoline-based dual inhibitor | sEH | 61 nM | [5] |

| Dispiro-indolinone derivative | MDM2-p53 PPI | 0.001–0.05 µM | [6] |

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action for this compound, a systematic experimental approach is required. The following workflow outlines key experiments.

Proposed Experimental Workflow:

Caption: A systematic workflow for identifying and validating the biological target(s) of this compound.

Protocol 1: Kinase Inhibition Assay (Example: VEGFR-2)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against VEGFR-2.

-

Materials: Recombinant human VEGFR-2 enzyme, appropriate substrate (e.g., a synthetic peptide), ATP, assay buffer, this compound (dissolved in DMSO), and a kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).

-

Methodology:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

-

In a 96-well plate, add the kinase, the substrate, and the various concentrations of the compound. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

-

Initiate the reaction by adding a predetermined concentration of ATP (typically at or near the Km value).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP (or ADP produced) using the detection kit's reagents, following the manufacturer's protocol. Luminescence is typically measured.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Protocol 2: Cell Proliferation Assay (Example: MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of this compound on a relevant cancer cell line (e.g., MCF-7).

-

Materials: Human cancer cell line, complete culture medium, 96-well cell culture plates, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the compound in the culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which cell growth is inhibited by 50% (GI₅₀ or IC₅₀).

-

Conclusion and Future Directions

This compound is a member of the versatile isatin family of compounds. While its specific mechanism of action remains to be elucidated, evidence from structurally related analogs strongly suggests potential activity as an inhibitor of protein kinases (such as VEGFR-2), carboxylesterases, and enzymes involved in the inflammatory cascade. The bromo and methyl substitutions are expected to enhance its hydrophobicity and modulate its interaction with target proteins.

Future research should focus on the systematic experimental validation of these postulated mechanisms using the workflows outlined in this guide. Initial broad-spectrum screening against panels of kinases and other common isatin targets would be a crucial first step, followed by detailed enzymatic and cell-based assays to confirm activity and elucidate the downstream cellular consequences of target engagement.

References

-

Amerigo Scientific. This compound. [Link]

-

Pernice, R. et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

-

Abdel-Wahab, B. F. et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. [Link]

-

Krasavin, M. et al. (2021). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules. [Link]

-

Zhang, Y. et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Link]

-

Saleh, N. A. et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. [Link]

-

Ates-Alagoz, Z. et al. (2016). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]

-

Wadkins, R. M. et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed. [Link]

-

Khan, M. S. et al. (2023). Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. PubMed Central. [Link]

-

Binda, C. et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]

-

Ghorab, M. M. et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules. [Link]

-

Fun, H. K. et al. (2016). 5-Bromo-1-methylindoline-2,3-dione. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Enduring Legacy of Bromo-Isatins: From Discovery to Drug Design

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isatin, a privileged heterocyclic scaffold, has captivated chemists and pharmacologists for over a century. Its unique structural features and broad spectrum of biological activities have rendered it a cornerstone in medicinal chemistry. Among its numerous derivatives, bromo-substituted isatins have emerged as a particularly compelling class of compounds, demonstrating significant potential in the development of novel therapeutics, especially in oncology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of bromo-substituted isatins. We will delve into the foundational synthetic methodologies, explore the mechanistic intricacies that govern their formation, and discuss the critical role of bromine substitution in modulating their biological activity. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of molecules, from fundamental principles to cutting-edge applications.

The Genesis of a Scaffold: A Historical Perspective

The story of isatin (1H-indole-2,3-dione) begins in 1840, when it was first isolated by Otto Linné Erdmann and Auguste Laurent as a product of the oxidation of indigo dye using nitric and chromic acids.[1][2] This discovery laid the groundwork for over 180 years of research into this versatile molecule. The inherent reactivity of the isatin core, with its vicinal carbonyl groups and reactive N-H bond, quickly made it a valuable building block in organic synthesis.

The introduction of bromine atoms onto the isatin scaffold marked a pivotal moment in its history, unlocking a new dimension of chemical and biological properties. Early investigations into the halogenation of isatin revealed that the position of bromine substitution could be controlled, leading to a variety of mono-, di-, and even tri-bromo derivatives.[3] This ability to precisely modify the electronic and steric properties of the isatin ring system proved to be a powerful tool for medicinal chemists, enabling the fine-tuning of biological activity.

Synthetic Strategies for Bromo-Substituted Isatins: A Practical Guide

The synthesis of bromo-substituted isatins can be broadly categorized into two main approaches: the direct bromination of a pre-existing isatin core and the construction of the isatin ring from brominated precursors. The choice of method depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.

Direct Electrophilic Bromination of Isatin

Direct bromination of the isatin aromatic ring is a common and often straightforward method for introducing bromine atoms. This reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating nature of the amino group (ortho-, para-directing) and the electron-withdrawing nature of the carbonyl groups (meta-directing) synergistically direct bromination primarily to the C5 and C7 positions.[4]

This protocol outlines the synthesis of 5,7-dibromoisatin, a frequently utilized intermediate in the development of bioactive compounds.

Materials:

-

Isatin

-

Ethanol (95%)

-

Bromine

Procedure:

-

Dissolve isatin (1 equivalent) in warm ethanol (95%) with stirring.

-

Carefully add bromine (3.0 equivalents) dropwise to the stirred solution, maintaining the reaction temperature between 70-75 °C. The dropwise addition and temperature control are crucial to manage the exothermic reaction and prevent the formation of over-brominated byproducts.

-

After the addition is complete, allow the solution to cool to room temperature.

-

The precipitated product, 5,7-dibromoisatin, is then collected by filtration.

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves isatin upon warming and is relatively inert to bromine under these conditions.

-

Temperature Control: Maintaining the temperature between 70-75 °C ensures a sufficient reaction rate without excessive evaporation of bromine or degradation of the product.

-

Stoichiometry of Bromine: The use of three equivalents of bromine drives the reaction towards di-substitution.

The workflow for the direct bromination of isatin is illustrated in the following diagram:

The Impact of Bromine Substitution on Biological Activity

The introduction of bromine atoms into the isatin scaffold has a profound impact on its physicochemical properties and, consequently, its biological activity. The high electronegativity and lipophilicity of bromine can enhance a molecule's ability to cross cell membranes and interact with biological targets. [5]

Anticancer Activity: A Prominent Feature